REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:28][C:29]1[CH:30]=[C:31](B(O)O)[CH:32]=[CH:33][C:34]=1[C:35]([F:38])([F:37])[F:36].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:8][C:6]1[CH:7]=[C:2]([C:31]2[CH:32]=[CH:33][C:34]([C:35]([F:37])([F:38])[F:36])=[C:29]([Cl:28])[CH:30]=2)[N:3]=[CH:4][N:5]=1 |f:3.4.5.6,8.9.10|
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1C(F)(F)F)B(O)O
|
Name
|
K3PO4
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a solution of CH3CN and water (75:25 mL) that has been degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 into the solvent
|
Type
|
CUSTOM
|
Details
|
De-gassing
|
Type
|
EXTRACTION
|
Details
|
extracting with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified (FCC)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)C1=CC(=C(C=C1)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |